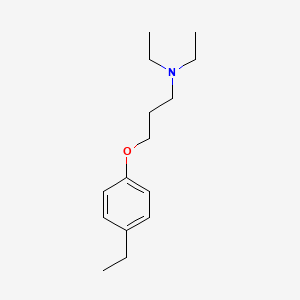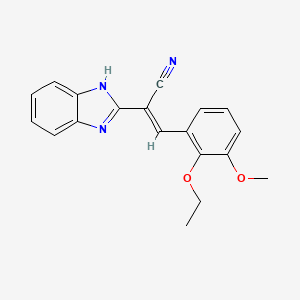
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile
説明
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile, also known as BIA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BIA is a member of the benzimidazole family, which is known for its diverse biological activities such as antiviral, antitumor, and antifungal properties.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is not fully understood. However, studies have suggested that 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile induces apoptosis in cancer cells by activating the caspase pathway. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile also inhibits the replication of the hepatitis B virus by interfering with the viral DNA polymerase activity.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of the hepatitis B virus, and inhibit the growth of Candida albicans. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has also been shown to have antioxidant activity and to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
The advantages of using 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in lab experiments include its potential antitumor, antiviral, and antifungal activities. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is also relatively easy to synthesize, making it readily available for research purposes. The limitations of using 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in lab experiments include its limited solubility in water, which can make it difficult to use in certain assays. Additionally, the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile. One potential direction is to study the mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile in more detail to better understand its effects on cancer cells, the hepatitis B virus, and Candida albicans. Another direction is to explore the potential use of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile as a therapeutic agent in the treatment of cancer, viral infections, and fungal infections. Additionally, further research could be done to optimize the synthesis of 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile and to develop more efficient methods for its use in lab experiments.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has shown potential in various fields of scientific research. It has been studied for its antitumor activity, where it inhibits the growth of cancer cells by inducing apoptosis. 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has also been studied for its antiviral activity, where it inhibits the replication of the hepatitis B virus. Additionally, 2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)acrylonitrile has been shown to have antifungal activity against Candida albicans.
特性
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-24-18-13(7-6-10-17(18)23-2)11-14(12-20)19-21-15-8-4-5-9-16(15)22-19/h4-11H,3H2,1-2H3,(H,21,22)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXZWMILFGUVCL-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)C=C(C#N)C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC=C1OC)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1H-benzimidazol-2-yl)-3-(2-ethoxy-3-methoxyphenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[5-(2-bromophenoxy)pentyl]amino}ethanol](/img/structure/B3863553.png)

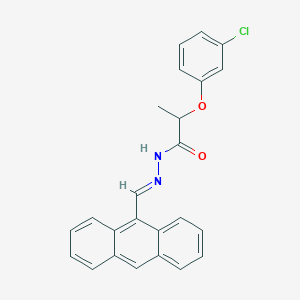
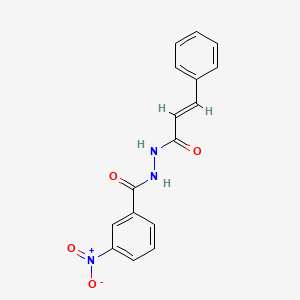
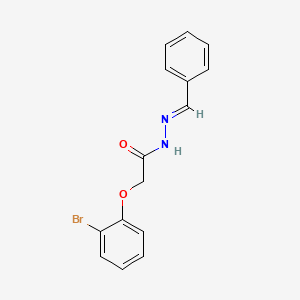
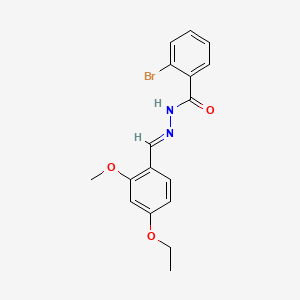
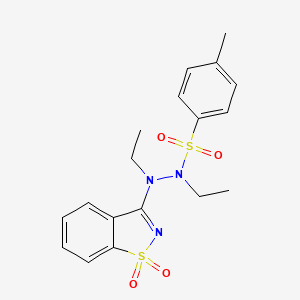
![4-[{[(4-methylbenzoyl)oxy]imino}(4-morpholinyl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B3863595.png)
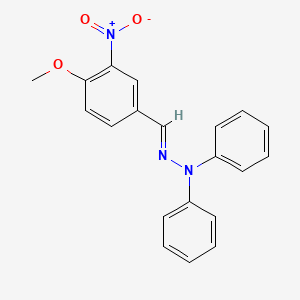
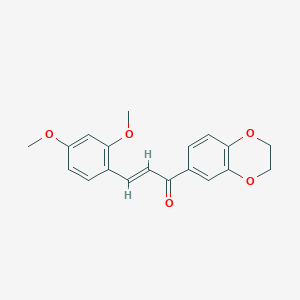

![2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B3863633.png)
